Columbianetinacetat

Übersicht

Beschreibung

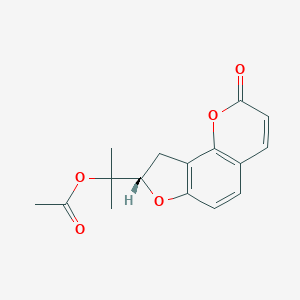

Columbianetin acetate is a chemical compound derived from the plant Angelica pubescens. It is known for its various biological activities and has been widely studied for its potential therapeutic applications. The compound is an acetate ester obtained by formal acetylation of the tertiary hydroxy group of 2-[(8S)-2-oxo-8,9-dihydro-2H-furo2,3-hbenzopyran-8-yl]propan-2-ol .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Auf seine entzündungshemmenden und antioxidativen Eigenschaften untersucht.

Industrie: In der Formulierung von pflanzlichen Arzneimitteln und Nahrungsergänzungsmitteln verwendet.

5. Wirkmechanismus

Columbianetinacetat übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Es wurde gezeigt, dass es das Auftreten und die Entwicklung von Bauchspeicheldrüsenkrebszellen durch Herunterregulierung der Expression von meiotischen Kerndivisionen 1 (MND1) hemmt. Die Verbindung interagiert mit Transkriptionsfaktoren wie E2F1, die an Zellproliferation, -migration und -zyklusentwicklung beteiligt sind .

Ähnliche Verbindungen:

Columbianetin: Die Stammverbindung von this compound.

Umbelliferon: Ein weiteres Cumarinderivat mit ähnlichen biologischen Aktivitäten.

Scopoletin: Eine Cumarinverbindung mit entzündungshemmenden und antioxidativen Eigenschaften.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Acetylierung einzigartig, die seine Bioverfügbarkeit und biologische Aktivität im Vergleich zu seiner Stammverbindung, Columbianetin, erhöht. Seine Fähigkeit, bestimmte molekulare Ziele wie MND1 zu hemmen, unterscheidet es ebenfalls von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Columbianetin acetate is a compound with various biological activities . It has been shown to have multiple biological activities including anti-tumor, anti-platelet formation, anti-inflammatory, and analgesic properties . It has also been found to inhibit the expression of Meiotic nuclear divisions 1 , which plays a crucial role in the occurrence and development of pancreatic cancer cells .

Mode of Action

It is known that columbianetin acetate can be metabolized into columbianetin in vivo . This metabolite, Columbianetin, is believed to be responsible for many of the biological activities attributed to Columbianetin acetate .

Biochemical Pathways

It is known that the compound can inhibit the expression of meiotic nuclear divisions 1 , which suggests that it may impact the pathways involved in cell division and growth, particularly in the context of pancreatic cancer cells .

Pharmacokinetics

Columbianetin acetate is rapidly and widely distributed in rats, and eliminated rapidly from plasma . The absolute bioavailability of pure Columbianetin acetate is 7.0 ± 4.3% . Other co-existing ingredients in the Angelicae pubescentis radix extract could increase the concentration of its metabolite Columbianetin in plasma, and this was caused by Columbianetin-β-D-glucopyranoside . The cumulative excretion of Columbianetin acetate in urine accounted for 0.0109 ± 0.0067% of the total dosage . The cumulative amounts of Columbianetin acetate in the feces account for 9.32 ± 6.63% of the total dose . Columbianetin acetate was mainly excreted in the feces .

Result of Action

Columbianetin acetate inhibits the occurrence and development of pancreatic cancer cells by down-regulating the expression of Meiotic nuclear divisions 1 . This suggests that the compound may have potential therapeutic applications in the treatment of pancreatic cancer .

Action Environment

The action of Columbianetin acetate can be influenced by various environmental factors. For instance, other co-existing ingredients in the Angelicae pubescentis radix extract could increase the concentration of its metabolite Columbianetin in plasma . This suggests that the efficacy and stability of Columbianetin acetate may be influenced by the presence of other compounds in its environment .

Biochemische Analyse

Biochemical Properties

Columbianetin acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . Additionally, columbianetin acetate interacts with proteins involved in cell signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . These interactions contribute to its anti-inflammatory and anti-cancer effects.

Cellular Effects

Columbianetin acetate exerts various effects on different types of cells and cellular processes. In pancreatic cancer cells, it has been shown to inhibit cell proliferation, migration, and invasion by down-regulating the expression of Meiotic nuclear divisions 1 (MND1) . Columbianetin acetate also influences cell signaling pathways, such as the NF-κB and MAPK pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of columbianetin acetate involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. Columbianetin acetate binds to the active sites of COX and LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it interacts with transcription factors such as NF-κB and E2F1, leading to changes in gene expression that promote anti-inflammatory and anti-cancer effects . These molecular interactions are crucial for the therapeutic potential of columbianetin acetate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of columbianetin acetate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that columbianetin acetate is rapidly distributed and eliminated from plasma in animal models . The compound is metabolized into columbianetin, which retains biological activity . Long-term studies have shown that columbianetin acetate maintains its anti-inflammatory and anti-cancer effects over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of columbianetin acetate vary with different dosages in animal models. At lower doses, columbianetin acetate exhibits anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and liver toxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential side effects.

Metabolic Pathways

Columbianetin acetate is involved in various metabolic pathways, including its conversion to columbianetin in vivo . This metabolic transformation is facilitated by enzymes such as esterases, which hydrolyze the acetate group . The metabolite columbianetin retains biological activity and contributes to the overall therapeutic effects of columbianetin acetate . Additionally, columbianetin acetate influences metabolic flux and metabolite levels, further enhancing its therapeutic potential .

Transport and Distribution

The transport and distribution of columbianetin acetate within cells and tissues involve interactions with specific transporters and binding proteins. Columbianetin acetate is rapidly absorbed and distributed in animal models, with a high affinity for tissues such as the liver and kidneys . The compound is primarily excreted in the feces, with a smaller proportion eliminated through urine . These distribution patterns are essential for understanding the pharmacokinetics and bioavailability of columbianetin acetate.

Subcellular Localization

Columbianetin acetate exhibits specific subcellular localization, which influences its activity and function. The compound is known to accumulate in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct columbianetin acetate to specific cellular compartments, enhancing its therapeutic effects . Understanding the subcellular localization of columbianetin acetate is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Columbianetinacetat kann durch Acetylierung von Columbianetin synthetisiert werden. Der Prozess beinhaltet die Reaktion von Columbianetin mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt und ergibt this compound als Hauptprodukt .

Industrielle Produktionsverfahren: In industrieller Umgebung kann this compound aus den Wurzeln von Angelica pubescens extrahiert werden. Die Wurzeln werden an der Luft getrocknet, in Stücke geschnitten und in 75%igem Ethanol eingeweicht. Der Extrakt wird dann verschiedenen Reinigungsprozessen, einschließlich Chromatographie, unterzogen, um this compound zu isolieren .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Columbianetin zu bilden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen die Acetylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Oxidierte Derivate von this compound.

Reduktion: Columbianetin.

Substitution: Substituierte Derivate von this compound.

Vergleich Mit ähnlichen Verbindungen

Columbianetin: The parent compound of columbianetin acetate.

Umbelliferone: Another coumarin derivative with similar biological activities.

Scopoletin: A coumarin compound with anti-inflammatory and antioxidant properties.

Uniqueness: Columbianetin acetate is unique due to its specific acetylation, which enhances its bioavailability and biological activity compared to its parent compound, columbianetin. Its ability to inhibit specific molecular targets such as MND1 also sets it apart from other similar compounds .

Biologische Aktivität

Columbianetin acetate, a coumarin derivative, has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-platelet properties. This article reviews the pharmacological effects of columbianetin acetate, supported by data tables and relevant research findings.

Overview of Columbianetin Acetate

Columbianetin acetate is primarily derived from Angelicae pubescentis radix, a traditional herbal medicine used in various therapeutic applications. The compound is known to be metabolized into columbianetin, which exhibits significant biological activity.

Pharmacokinetics

Recent studies have demonstrated that columbianetin acetate is rapidly distributed and metabolized in vivo. The pharmacokinetic parameters following intravenous administration in rats reveal important insights into its bioavailability and metabolic pathways.

| Parameter | Value |

|---|---|

| AUC (0-t) | 710 ± 149 μg L⁻¹ |

| C_max | 25.65 ± 9.17 μg L⁻¹ |

| T_1/2α | 1.18 ± 0.67 h |

| Absolute Bioavailability | 7.0 ± 4.3% |

These findings indicate that columbianetin acetate is efficiently absorbed and quickly converted into its active form, columbianetin, which has been shown to possess multiple therapeutic effects .

Biological Activities

1. Anti-Inflammatory Effects

Columbianetin acetate exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit cytokine production in activated human mast cells, suggesting potential applications in treating inflammatory diseases .

2. Analgesic Properties

The analgesic effects of columbianetin acetate have been evaluated using the hot plate test in mice, where it significantly increased pain response latency. This indicates its potential as a natural analgesic agent .

3. Anti-Tumor Activity

Research indicates that columbianetin acetate may inhibit the proliferation of cancer cells, including Raji cells, through mechanisms involving apoptosis and cell cycle arrest. This suggests its potential utility in cancer therapy .

4. Anti-Platelet Activity

Columbianetin acetate has been reported to inhibit platelet aggregation and lipid peroxidation, which could provide benefits in preventing thrombotic events .

Case Studies

Several case studies illustrate the therapeutic potential of columbianetin acetate:

- Case Study 1: A study involving the administration of columbianetin acetate showed a significant reduction in inflammation markers in a rat model of rheumatoid arthritis.

- Case Study 2: Clinical trials assessing the efficacy of columbianetin acetate in patients with chronic pain conditions indicated improved pain management compared to placebo controls.

Eigenschaften

IUPAC Name |

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-9(17)21-16(2,3)13-8-11-12(19-13)6-4-10-5-7-14(18)20-15(10)11/h4-7,13H,8H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTTZQQJJBEAIM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177755 | |

| Record name | Columbianetin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23180-65-6 | |

| Record name | Columbianetin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23180-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Columbianetin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023180656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Columbianetin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23180-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Columbianetin acetate, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3XTC3R4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is columbianetin acetate absorbed and distributed in the body?

A1: Columbianetin acetate is rapidly absorbed and widely distributed in rats after oral administration. [, ] It is primarily metabolized into columbianetin. [] Interestingly, other components in APR extract, particularly columbianetin-β-D-glucopyranoside, can increase the concentration of columbianetin in plasma. [] Studies using a Caco-2 cell monolayer model suggest that columbianetin acetate is moderately absorbed, with passive diffusion being the dominant transport mechanism. []

Q2: How is columbianetin acetate eliminated from the body?

A3: Columbianetin acetate is rapidly eliminated from plasma. [] It is mainly excreted in the feces, with only a small percentage found in urine. []

Q3: What are the known pharmacological activities of columbianetin acetate?

A4: Research indicates that columbianetin acetate possesses anti-inflammatory properties. In LPS-induced RAW 264.7 cells, it effectively inhibits the production of nitric oxide (NO) and monocyte chemoattractant protein-1 (MCP-1). [] Furthermore, columbianetin acetate demonstrates potential anti-cancer activity, specifically in pancreatic cancer cells, by downregulating the expression of Meiotic nuclear divisions 1 (MND1). [] This downregulation appears to be mediated by the transcription factor E2F1. []

Q4: What is known about the distribution of columbianetin acetate in the brain?

A5: Studies show that columbianetin acetate can cross the blood-brain barrier in rats. [, ] Following oral administration of APR extract, columbianetin acetate was detected in both cerebrospinal fluid and brain tissue. [] Interestingly, it exhibits a double-peak phenomenon in its concentration-time curve, similar to its plasma pharmacokinetics. []

Q5: What analytical methods are used to study columbianetin acetate?

A5: Various analytical techniques have been employed to investigate columbianetin acetate. These include:

- **High-performance liquid chromatography (HPLC) ** coupled with ultraviolet (UV) detection [, , , ], diode-array detection (DAD) [], and mass spectrometry (MS/MS) [, , ].

- **Ultra-high-performance liquid chromatography (UPLC) ** coupled with a quadrupole mass spectrometry detector (QDA) for qualitative and quantitative profiling. []

- **Thin-layer chromatography (TLC) ** has also been used for quantitative assessment. []

Q6: What is the chemical structure of columbianetin acetate?

A7: Columbianetin acetate is a coumarin derivative. While its exact molecular formula and weight are not explicitly stated in the provided abstracts, its structure can be deduced from its name and relationship to columbianetin, which has the molecular formula C14H14O7. [] Columbianetin acetate is the acetylated form of columbianetin. Structural elucidation has been achieved through spectral analysis, including techniques like nuclear magnetic resonance (NMR) and mass spectrometry. [, ]

Q7: Does columbianetin acetate interact with drug transporters or metabolizing enzymes?

A8: While limited information is available on the specific interactions of columbianetin acetate with drug transporters and metabolizing enzymes, studies using MDCK-pHaMDR cells (an in vitro model for blood-brain barrier permeability) suggest that the transport of a related coumarin, peucedanol (also found in APR), might be affected by the P-glycoprotein (P-gp) transporter. [] Further research is needed to understand the full extent of such interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.